molecular formula C24H21Cl2N3O4S2 B2793034 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE CAS No. 324541-18-6

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B2793034
CAS No.: 324541-18-6
M. Wt: 550.47
InChI Key: OYZASWYTFMGOBJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide is a structurally complex molecule featuring a benzothiazole ring fused to a hydroxyphenyl group and a sulfamoyl benzamide moiety. The benzothiazole core is notable for its electron-rich aromatic system, which enhances π-π stacking interactions in biological targets .

Synthesis pathways for related compounds (e.g., triazole and oxadiazole derivatives) involve nucleophilic additions, Friedel-Crafts reactions, and tautomerization processes. For instance, hydrazinecarbothioamides are synthesized via reactions of benzoic acid hydrazides with isothiocyanates, followed by cyclization to form triazole-thiones . Structural confirmation of such analogs relies on spectroscopic techniques (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis. Key IR bands include νC=S (1243–1258 cm⁻¹) and νNH (3150–3414 cm⁻¹), which distinguish tautomeric forms of triazoles .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O4S2/c25-11-13-29(14-12-26)35(32,33)18-8-5-16(6-9-18)23(31)27-17-7-10-21(30)19(15-17)24-28-20-3-1-2-4-22(20)34-24/h1-10,15,30H,11-14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZASWYTFMGOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: A reaction between an aldehyde or ketone and a compound containing an active methylene group.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This technique can be used to accelerate the reaction rates and improve yields.

    One-pot multicomponent reactions: These reactions allow the synthesis of complex molecules in a single step by combining multiple reactants

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alcohols.

    Catalysts: Such as palladium on carbon or platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloroethyl groups can yield various substituted derivatives .

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Analogous Compounds

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole Bis(2-chloroethyl)sulfamoyl, hydroxyphenyl Anticancer (presumed)
Fluorinated Benzamide (FNA) Benzamide Bis(2-chloroethyl)amino, 4-fluorophenyl Antitumor (validated)
1,3,4-Oxadiazoles (LMM5/11) Oxadiazole Sulfamoyl, aryl/heteroaryl groups Antifungal (thioredoxin inhibition)
Triazole-Thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Not specified (structural study)

Key Observations:

  • Benzothiazole vs. Benzamide : The target compound’s benzothiazole core may enhance DNA intercalation compared to FNA’s fluorinated benzamide, which prioritizes metabolic stability .
  • Sulfamoyl vs. Sulfonyl : The sulfamoyl group in the target compound and LMM5/11 enables hydrogen bonding, but LMM5/11’s oxadiazole ring directs antifungal activity via thioredoxin reductase inhibition .
  • Halogen Effects : The bis(2-chloroethyl) group in both the target compound and FNA suggests alkylating DNA cross-linking mechanisms, whereas fluorine in FNA reduces metabolic degradation .

Research Findings and Implications

  • Heterocyclic Influence : Benzothiazole and oxadiazole cores dictate target specificity; benzothiazoles may favor DNA interaction, while oxadiazoles disrupt redox enzymes .
  • Tautomeric Behavior : Triazole-thiones’ equilibrium between thione and thiol forms impacts reactivity, a consideration for designing stable derivatives of the target compound .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide, a compound with significant potential in medicinal chemistry, belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C20H12Cl2N2O2S
  • Molecular Weight : 415.29 g/mol
  • CAS Number : 332152-69-9

Benzothiazole derivatives exhibit various mechanisms of action, primarily targeting multiple biochemical pathways that influence cellular processes. The specific compound in focus has shown:

  • Anticancer Activity : It interacts with histone deacetylases (HDACs), particularly HDAC3, demonstrating selective inhibition which is crucial for tumor growth regulation .
  • Antimicrobial Effects : Exhibits activity against both gram-positive and gram-negative bacterial strains.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines:

  • In vitro Studies : The compound showed an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to standard treatments like SAHA (17.25 μM) .
  • Apoptosis Induction : The compound promotes apoptosis and induces cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties:

  • Bacterial Strains Tested : Active against Staphylococcus aureus and other pathogenic bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerHepG21.30
AntimicrobialStaphylococcus aureusNot specified
HDAC InhibitionHDAC395.48 nM

Case Study 1: Anticancer Efficacy

A study conducted on HepG2 cells revealed that treatment with the compound resulted in a significant decrease in cell viability. The mechanism involved both apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

In a comparative study of benzothiazole derivatives, this compound exhibited superior activity against Staphylococcus aureus, suggesting its potential application in treating bacterial infections resistant to conventional antibiotics.

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